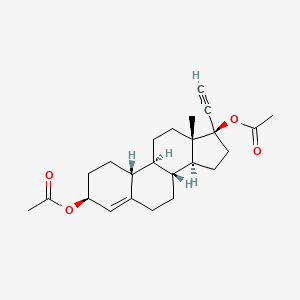

Diacetato de etinodiol

Descripción general

Descripción

El diacetato de etinodiol es una progestina sintética, un tipo de medicamento que imita los efectos de la progesterona, una hormona natural. Se usa comúnmente en combinación con estrógeno en anticonceptivos orales para prevenir el embarazo. El this compound es conocido por su capacidad de regular el ciclo menstrual y prevenir la ovulación .

Aplicaciones Científicas De Investigación

El diacetato de etinodiol tiene una amplia gama de aplicaciones en la investigación científica:

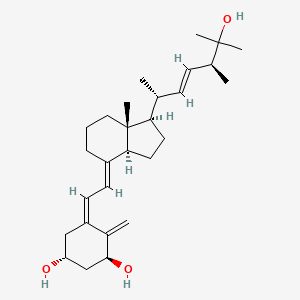

Química: Se utiliza como material de partida para la síntesis de otros compuestos esteroideos.

Biología: Se estudia por sus efectos en los procesos celulares y la regulación hormonal.

Medicina: Se utiliza principalmente en formulaciones anticonceptivas para prevenir el embarazo. También se estudia por sus posibles efectos terapéuticos en afecciones como la endometriosis y los trastornos menstruales.

Industria: Se utiliza en la industria farmacéutica para la producción de anticonceptivos orales.

Mecanismo De Acción

El diacetato de etinodiol funciona imitando los efectos de la progesterona. Se une a los receptores de progesterona en el cuerpo, lo que provoca cambios en el endometrio y la mucosidad cervical que previenen la ovulación y dificultan la entrada de los espermatozoides al útero. Además, mantiene altos niveles de progesterona sintética, engañando al cuerpo para que piense que la ovulación ya ha ocurrido .

Análisis Bioquímico

Biochemical Properties

Ethynodiol diacetate functions as a progestin, interacting with the progesterone receptor, which is its primary biological target. Upon administration, it is rapidly converted into its active form, norethisterone, through enzymatic processes involving esterases . This conversion is crucial for its biological activity. Ethynodiol diacetate exhibits weak androgenic and estrogenic activities and does not significantly interact with other hormonal receptors .

Cellular Effects

Ethynodiol diacetate exerts its effects on various cell types, particularly those in the female reproductive system, including the endometrium and mammary glands . It influences cellular processes by modulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby reducing the frequency of luteinizing hormone (LH) surges . This modulation affects cell signaling pathways and gene expression related to reproductive functions.

Molecular Mechanism

At the molecular level, ethynodiol diacetate binds to progesterone and estrogen receptors, mimicking the effects of natural progesterone . This binding prevents ovulation by maintaining high levels of synthetic progesterone, tricking the body into thinking ovulation has already occurred . The compound’s conversion to norethisterone involves the oxygenation of the C3 hydroxyl group, which is essential for its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, ethynodiol diacetate demonstrates stability and consistent activity over time. Its effects can vary depending on the duration of exposure. Long-term studies have shown that ethynodiol diacetate maintains its contraceptive efficacy without significant degradation . In vitro and in vivo studies indicate that prolonged use does not adversely affect cellular functions, although continuous monitoring is recommended.

Dosage Effects in Animal Models

Animal studies have shown that the effects of ethynodiol diacetate vary with dosage. At lower doses, it effectively prevents ovulation without significant side effects . Higher doses can lead to adverse effects such as hormonal imbalances and potential toxicity . These studies help establish safe and effective dosage ranges for clinical use.

Metabolic Pathways

Ethynodiol diacetate undergoes rapid metabolism in the liver, where it is converted to ethynodiol and subsequently to norethisterone . This metabolic pathway involves esterases and other liver enzymes that facilitate the conversion. The active metabolite, norethisterone, is responsible for the compound’s progestogenic effects .

Transport and Distribution

Once administered, ethynodiol diacetate is absorbed and distributed throughout the body. It binds to plasma proteins, including albumin and sex hormone-binding globulin (SHBG), which facilitate its transport to target tissues . This binding is crucial for its bioavailability and efficacy in preventing ovulation.

Subcellular Localization

Ethynodiol diacetate and its metabolites localize primarily in the cytoplasm and nucleus of target cells . The compound’s binding to progesterone receptors in these compartments is essential for its biological activity. Post-translational modifications and targeting signals ensure its proper localization and function within the cells.

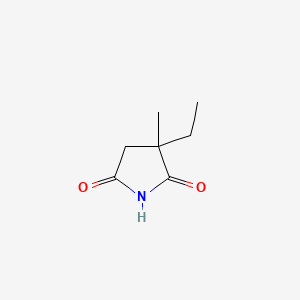

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El diacetato de etinodiol se sintetiza a través de un proceso químico de varios pasos. La síntesis generalmente comienza con el precursor noretisterona, que se somete a acetilación para formar this compound. La reacción implica el uso de anhídrido acético y un catalizador en condiciones controladas para asegurar la formación del producto deseado .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica reactores químicos a gran escala donde las condiciones de reacción como la temperatura, la presión y el pH se controlan meticulosamente. El proceso incluye pasos de purificación para eliminar cualquier impureza y asegurar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El diacetato de etinodiol experimenta varias reacciones químicas, que incluyen:

Hidrólisis: Los grupos éster en el this compound se pueden hidrolizar para formar etinodiol y ácido acético.

Oxidación: El compuesto se puede oxidar para formar noretisterona, que es un metabolito activo.

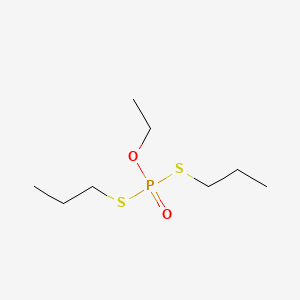

Reactivos y Condiciones Comunes:

Hidrólisis: Generalmente se realiza utilizando ácidos o bases acuosos en condiciones suaves.

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio u óxido de cromo (VI).

Sustitución: Se pueden usar varios nucleófilos en reacciones de sustitución, a menudo en condiciones básicas.

Principales Productos:

Hidrólisis: Etinodiol y ácido acético.

Oxidación: Noretisterona.

Sustitución: Dependiendo del nucleófilo utilizado, varios derivados sustituidos de this compound.

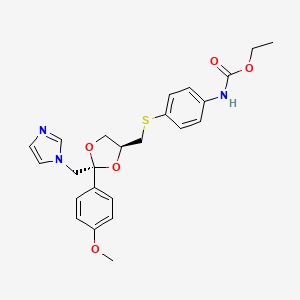

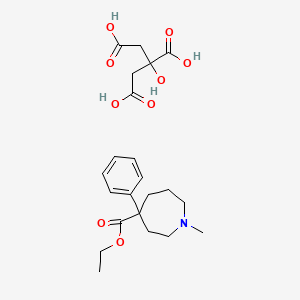

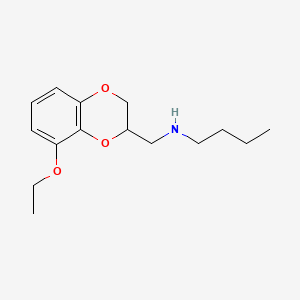

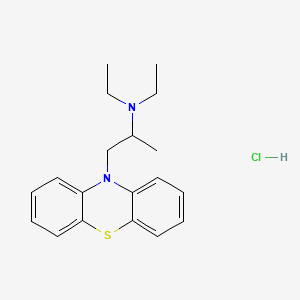

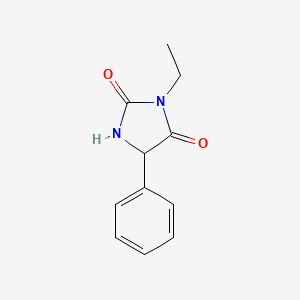

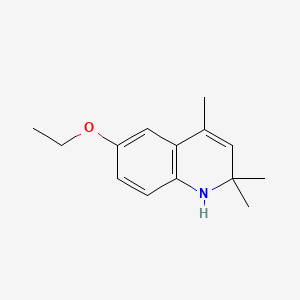

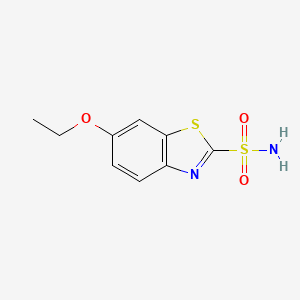

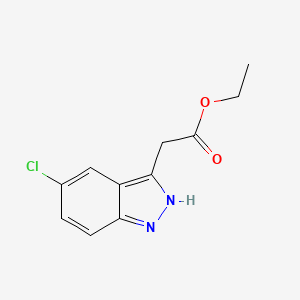

Comparación Con Compuestos Similares

El diacetato de etinodiol es similar a otras progestinas sintéticas como la noretisterona y el linestrenol. Es único en su estructura química específica, que incluye grupos acetoxi que mejoran su estabilidad y biodisponibilidad. A diferencia de la noretisterona, que tiene un grupo cetona en la posición C3, el this compound tiene un grupo hidroxilo, lo que lo hace diferente en su perfil farmacológico .

Compuestos Similares:

- Noretisterona

- Linestrenol

- Levonorgestrel

- Desogestrel

Las propiedades únicas y las aplicaciones versátiles del this compound lo convierten en un compuesto valioso tanto en la investigación científica como en la práctica clínica.

Propiedades

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKUMRGIYFNPJW-KIEAKMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020614 | |

| Record name | Ethynodiol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.97e-03 g/L | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Ethynodiol Diacetate will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. | |

| Record name | Ethynodiol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

297-76-7 | |

| Record name | Ethynodiol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynodiol diacetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynodiol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethynodiol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etynodiol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNODIOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H10A1236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127 | |

| Record name | Ethynodiol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethynodiol diacetate work as a contraceptive?

A: Ethynodiol diacetate, like other progestins, primarily exerts its contraceptive effect by suppressing ovulation. [] It binds to progesterone receptors in the reproductive system, mimicking the effects of natural progesterone. This leads to a negative feedback loop, inhibiting the release of luteinizing hormone (LH) from the pituitary gland, ultimately preventing ovulation. [, ]

Q2: Does ethynodiol diacetate have any effects on the endometrium?

A: Yes, ethynodiol diacetate can alter the endometrial lining, making it less receptive to implantation. [] The specific changes depend on the dose and the estrogen it’s combined with in oral contraceptive formulations. [, ]

Q3: What is the role of ethinyl estradiol when combined with ethynodiol diacetate in oral contraceptives?

A: Ethinyl estradiol is a synthetic estrogen often combined with ethynodiol diacetate in oral contraceptives. It enhances the contraceptive effect by suppressing follicle-stimulating hormone (FSH) release, further inhibiting follicular development and ovulation. The ratio of ethinyl estradiol to ethynodiol diacetate influences the overall hormonal profile and can impact side effects. [, , ]

Q4: What are the primary metabolic pathways of ethynodiol diacetate?

A: Ethynodiol diacetate undergoes extensive metabolism in the liver, primarily via deacetylation, reduction, and conjugation. [, ] Norethisterone and its tetrahydro metabolites are major metabolites identified in plasma and urine. []

Q5: How is ethynodiol diacetate eliminated from the body?

A: Following metabolism, ethynodiol diacetate and its metabolites are excreted primarily in the urine and feces, mostly in conjugated forms. [, ] Studies in rhesus monkeys showed that approximately 67% of a radiolabeled dose was eliminated within four days, with a plasma half-life of around 44 hours. []

Q6: Does rifampicin treatment affect the metabolism of ethynodiol diacetate?

A: Yes, rifampicin, a potent inducer of drug-metabolizing enzymes, has been shown to alter the pharmacokinetics of ethynodiol diacetate. In rhesus monkeys, rifampicin treatment decreased the plasma half-life of ethynodiol diacetate and increased its fecal elimination. [] This suggests that concurrent use of rifampicin with ethynodiol diacetate-containing contraceptives might reduce their efficacy.

Q7: How does ethynodiol diacetate affect lipid and lipoprotein levels?

A: Research indicates that ethynodiol diacetate, particularly when combined with ethinyl estradiol, can affect lipid metabolism. Studies show increases in total cholesterol and triglycerides, along with decreases in high-density lipoprotein (HDL) cholesterol. [, , , , ]

Q8: Do all progestins have the same impact on lipid profiles?

A: No, different progestins can have varying effects on lipid and lipoprotein levels. For instance, studies show that levonorgestrel might have a less pronounced effect on these parameters compared to ethynodiol diacetate or norethindrone. [, ]

Q9: Has the genotoxic potential of ethynodiol diacetate been investigated?

A: Yes, in vitro studies using human lymphocytes assessed the potential of ethynodiol diacetate to cause DNA damage. While the compound showed no genotoxic effects in the absence of metabolic activation, it increased the frequency of sister chromatid exchanges and chromosomal aberrations in the presence of metabolic activation. [] These findings highlight the importance of considering metabolic activation when evaluating the genotoxicity of compounds.

Q10: Are there any animal models used to study the effects of ethynodiol diacetate?

A: Yes, rabbits have been used as animal models to study the effects of ethynodiol diacetate on the endometrium. Researchers successfully induced deciduomas (tissue resembling the uterine lining during pregnancy) in rabbits using ethynodiol diacetate, highlighting its progestogenic activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.